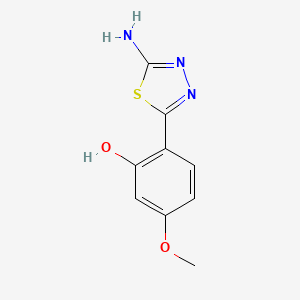
(3R*,4R*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R*,4R*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol, also known as FMPD, is a novel compound that has been gaining attention in the scientific community for its potential therapeutic applications. FMPD belongs to the class of piperidinols, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of (3R*,4R*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and a modulator of the glutamate system. This compound has been shown to increase the release of dopamine in the prefrontal cortex, which is associated with the regulation of cognitive and emotional processes. It has also been found to enhance the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of gene expression, and the promotion of neurogenesis. It has also been found to enhance the activity of antioxidant enzymes, which may protect against oxidative stress and neurodegeneration. This compound has been shown to have a low toxicity profile, making it a safe and viable candidate for further research.
実験室実験の利点と制限
One of the main advantages of (3R*,4R*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol is its high selectivity for the dopamine D2 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. This compound also has a long half-life, which allows for sustained effects and prolonged experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Further research is needed to optimize the delivery methods of this compound and to investigate its pharmacokinetics in different animal models.
将来の方向性
There are several future directions for research on (3R*,4R*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol, including the investigation of its therapeutic potential in various neurological disorders, the optimization of its synthesis method and delivery methods, and the exploration of its pharmacokinetics and toxicity profile. This compound may also be used as a tool for studying the dopamine D2 receptor and the glutamate system in various animal models. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to translate these findings into clinical applications.
Conclusion:
In conclusion, this compound is a novel compound with promising therapeutic potential in the field of neuroscience. Its high selectivity for the dopamine D2 receptor and modulatory effect on the glutamate system make it a valuable tool for studying various neurological disorders. Further research is needed to optimize its synthesis method and delivery methods, and to investigate its pharmacokinetics and toxicity profile. This compound may also be used as a tool for studying the dopamine D2 receptor and the glutamate system in various animal models.
合成法
(3R*,4R*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol can be synthesized using a multi-step process, which involves the reaction of 4-fluoro-3-methoxybenzyl bromide with 4-methylpiperazine in the presence of a base. The resulting intermediate is then treated with 3-piperidinol to obtain this compound in its pure form. The synthesis method has been optimized by several research groups, resulting in high yields and purity of the final product.
科学的研究の応用
(3R*,4R*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-methyl-1-piperazinyl)-3-piperidinol has been extensively studied for its potential therapeutic applications, especially in the field of neuroscience. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has also been found to have a modulatory effect on the glutamate system, which is involved in learning and memory processes. These properties make this compound a promising candidate for the treatment of various neurological disorders, such as depression, schizophrenia, and Alzheimer's disease.
特性
IUPAC Name |
(3R,4R)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN3O2/c1-20-7-9-22(10-8-20)16-5-6-21(13-17(16)23)12-14-3-4-15(19)18(11-14)24-2/h3-4,11,16-17,23H,5-10,12-13H2,1-2H3/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGWTJWHEYJJKH-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2O)CC3=CC(=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC(=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-fluoro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B6094599.png)
![methyl 3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B6094606.png)
![2-methyl-4-[5-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)-2-thienyl]-3-butyn-2-ol](/img/structure/B6094614.png)
![5-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6094622.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6094648.png)
![5-(3-bromobenzylidene)-3-[4-oxo-4-(1-pyrrolidinyl)butyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6094655.png)
![[3-(2-fluorobenzyl)-1-(3-phenyl-2-propynoyl)-3-piperidinyl]methanol](/img/structure/B6094663.png)
![ethyl 4-(3-methoxybenzyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6094665.png)
![7-phenyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B6094686.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide](/img/structure/B6094688.png)
![2-[({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)methyl]-4(3H)-quinazolinone](/img/structure/B6094693.png)
![4-[4-(4-methoxybenzyl)-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B6094709.png)

